4,4'-Dihydroxy-3,3',9-Trimethoxy-9,9'epoxylignan
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Overview
Description
Preparation Methods
4,4’-Dihydroxy-3,3’,9-Trimethoxy-9,9’-epoxylignan can be isolated from natural sources such as Viburnum foetidum . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
4,4’-Dihydroxy-3,3’,9-Trimethoxy-9,9’-epoxylignan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4’-Dihydroxy-3,3’,9-Trimethoxy-9,9’-epoxylignan has several scientific research applications. It has shown cytotoxicity against various cancer cell lines, including A549, SK-OV-3, SKMEL-2, and HCT15 . This compound is used in research to study its potential as an anti-cancer agent . Additionally, it is used in the study of lignans and their biological activities .
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-3,3’,9-Trimethoxy-9,9’-epoxylignan involves its interaction with cellular targets, leading to cytotoxic effects . The specific molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
4,4’-Dihydroxy-3,3’,9-Trimethoxy-9,9’-epoxylignan is unique among lignans due to its specific chemical structure and biological activity . Similar compounds include other lignans isolated from Viburnum foetidum, such as (8R,8’R,9S)-4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan and (8R,8’R,9R)-4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan . These compounds share similar structural features but may exhibit different biological activities .
Properties
IUPAC Name |
4-[[4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-19-10-13(4-6-17(19)22)8-15-12-27-21(26-3)16(15)9-14-5-7-18(23)20(11-14)25-2/h4-7,10-11,15-16,21-23H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNYSHCOXNAFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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